molecular formula C16H20N2O2 B2470972 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide CAS No. 851403-17-3

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide

Cat. No. B2470972
CAS RN: 851403-17-3
M. Wt: 272.348
InChI Key: WHYRMPKHBMWNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DPA-714 and is a selective ligand for the translocator protein (TSPO). TSPO is a protein that is found in the outer mitochondrial membrane and is involved in various cellular processes, including cholesterol transport, energy production, and apoptosis.

Scientific Research Applications

Potential Use in Schizophrenia Treatment

One study explored the use of ampakines, substances that modulate AMPA receptors, for treating schizophrenia. Although not directly mentioning "N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide," this research provides insight into the potential applications of quinoline derivatives in neuropsychiatric disorders. The study found limited efficacy in using an ampakine as a sole agent for schizophrenia treatment, highlighting the complexity of targeting AMPA receptors for therapeutic purposes (Marenco et al., 2002).

Carcinogenic Potential and Metabolic Study

Another area of application is in studying the metabolic pathways and potential carcinogenic properties of heterocyclic aromatic amines, which share structural similarities with quinoline derivatives. One study developed a biomonitoring procedure for analyzing metabolites of MeIQx, a known carcinogen, in human urine. This research can provide a framework for assessing the metabolism and potential health risks associated with "N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide" and related compounds (Stillwell et al., 1999).

Role in Immunomodulation

Quinoline-3-carboxamide, a compound with a similar quinoline base structure, has been studied for its immunomodulatory properties, particularly in the treatment of multiple sclerosis. This suggests potential applications of "N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide" in modulating immune responses, possibly providing insights into new therapeutic strategies for autoimmune diseases (Karussis et al., 1996).

Biotransformation and Metabolic Activation

The study on the role of human lungs in the biotransformation of propofol suggests a broader interest in how specific organs contribute to the metabolism of compounds. This research avenue could be relevant for understanding how "N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide" is processed in the body, potentially impacting its pharmacokinetics and pharmacodynamics (Dawidowicz et al., 2000).

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-15(19)17-6-5-12-9-13-7-10(2)11(3)8-14(13)18-16(12)20/h7-9H,4-6H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYRMPKHBMWNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide

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